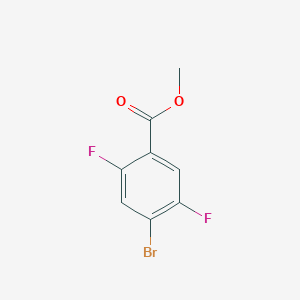

Methyl 4-bromo-2,5-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJDOESDQOIIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-21-8 | |

| Record name | Methyl 4-bromo-2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-2,5-difluorobenzoate: Synthesis, Properties, and Applications for the Research Scientist

Introduction: The Strategic Value of Fluorinated Aryl Halides

Halogenated benzoic acids and their esters are fundamental building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The incorporation of fluorine atoms into these scaffolds imparts unique electronic properties, often enhancing metabolic stability, binding affinity, and bioavailability in bioactive molecules. Methyl 4-bromo-2,5-difluorobenzoate, with its distinct substitution pattern, offers multiple reactive vectors for molecular elaboration, making it a valuable intermediate for the synthesis of complex chemical entities.

The strategic placement of a bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing nature of the two fluorine atoms at the 2- and 5-positions activates the aromatic ring and can influence the regioselectivity of subsequent reactions.

Synthesis of this compound

The most direct and reliable method for the preparation of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. This precursor is readily available from commercial suppliers.[1][2][3][4]

Recommended Protocol: Fischer-Speier Esterification

This classic and robust method involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials:

-

4-bromo-2,5-difluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification of 4-bromo-2,5-difluorobenzoic acid.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its precursor acid. Properties for the methyl ester are estimated based on analogous compounds.

| Property | 4-bromo-2,5-difluorobenzoic acid | This compound (Predicted) |

| CAS Number | 28314-82-1[1][3][4] | Not available |

| Molecular Formula | C₇H₃BrF₂O₂ | C₈H₅BrF₂O₂ |

| Molecular Weight | 237.00 g/mol | 251.02 g/mol |

| Appearance | White to light yellow powder | White to off-white solid or oil |

| Melting Point | 148-152 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in common organic solvents |

Applications in Research and Development

This compound is a versatile intermediate with significant potential in various areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry

The parent compound, 4-bromo-2,5-difluorobenzoic acid, is a known intermediate in the synthesis of GPR119 agonists, which are being investigated for the treatment of type 2 diabetes and obesity.[2] It is also used in the development of selective METTL3 inhibitors for cancer therapy.[2] The methyl ester derivative serves as a protected form of the carboxylic acid, which can be deprotected in later synthetic steps, or the ester itself can be a key structural feature of the final molecule.

The bromo- and fluoro-substituents allow for a variety of synthetic transformations:

-

Suzuki Coupling: The bromo group can be readily coupled with a wide range of boronic acids and esters to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to substituted alkynylbenzoates.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines is a common strategy in the synthesis of pharmacologically active compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by nucleophiles under certain conditions, offering another avenue for functionalization.

Logical Pathway for Drug Discovery Application

Caption: Synthetic utility in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. The safety information provided here is based on the precursor, 4-bromo-2,5-difluorobenzoic acid, and related compounds. A substance-specific Safety Data Sheet (SDS) should be consulted if it becomes available.

Hazard Statements (based on precursor):

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists. Its straightforward preparation from the corresponding carboxylic acid, coupled with its potential for diverse functionalization through modern cross-coupling reactions, makes it an attractive starting material for the discovery and development of novel pharmaceuticals and advanced materials. Researchers employing this compound are advised to follow the synthetic and safety protocols outlined in this guide to ensure successful and safe experimentation.

References

-

African Rock Art. Methyl 4-bromo-2-fluorobenzoate. [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. [Link]

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [No Source URL Provided]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219. [Link]

-

PubChem. Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | C9H7BrF2O2 | CID 66666576. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

-

Manufacturer and Supplier. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. [Link]

-

FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98%. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Applications of 4-Bromo-2,5-difluorobenzoic Acid in Drug Discovery. [No Source URL Provided]

Sources

Navigating the Physicochemical Landscape of Bromodifluorinated Benzoates: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses this information gap by providing a detailed overview of the available data for the closely related and well-characterized isomers. By presenting a comparative analysis, this document aims to provide researchers with a valuable frame of reference for estimating the properties and handling requirements of Methyl 4-bromo-2,5-difluorobenzoate. The guide will focus on the physical, spectroscopic, and safety data of these isomers, offering insights into the influence of substituent positioning on the molecule's overall characteristics.

The Challenge of Isomeric Specificity

In the realm of substituted aromatic compounds, the precise positioning of functional groups can dramatically alter the physical and chemical properties of a molecule. This is particularly true for halogenated benzoates, where shifts in bromine and fluorine placement impact crystal packing, melting and boiling points, solubility, and reactivity. Our extensive search for data on this compound revealed a significant lack of specific, verified information. In contrast, substantial data exists for its isomers, which are commercially available and have been more thoroughly characterized.

This guide will therefore focus on providing a detailed profile of the following key isomers:

-

Methyl 4-bromo-2,6-difluorobenzoate (CAS: 773134-11-5)

-

Methyl 2-bromo-4,5-difluorobenzoate (CAS: 878207-28-4)

-

4-bromo-2,5-difluorobenzoic acid (CAS: 28314-82-1) - the parent acid of the target compound.

By understanding the properties of these related molecules, researchers can make more informed decisions in the synthesis, purification, and application of this compound.

Physicochemical Properties of Key Isomers

The following table summarizes the available physical property data for the key isomers. This comparative layout is designed to facilitate a quick assessment of how substituent placement influences these fundamental characteristics.

| Property | Methyl 4-bromo-2,6-difluorobenzoate | Methyl 2-bromo-4,5-difluorobenzoate | 4-bromo-2,5-difluorobenzoic acid |

| CAS Number | 773134-11-5 | 878207-28-4 | 28314-82-1 |

| Molecular Formula | C₈H₅BrF₂O₂[1] | C₈H₅BrF₂O₂ | C₇H₃BrF₂O₂ |

| Molecular Weight | 251.03 g/mol | 251.02 g/mol | 236.99 g/mol |

| Appearance | White to Yellow Solid | Not specified | Off-white solid |

| Melting Point | 41-43 °C[1] | Not specified | Not specified |

| Boiling Point | 276.1 °C at 760 mmHg[2] | 249.5 °C at 760 mmHg | 285.0 °C at 760 mmHg |

| Density | ~1.7 g/cm³[1] | ~1.7 g/cm³ | ~1.9 g/cm³ |

| Flash Point | 120.8 °C[2] | 104.7 °C | Not specified |

| Refractive Index | 1.514[1][2] | 1.514 | Not specified |

| Solubility | Not specified | Not specified | Sparingly soluble in water |

Expert Analysis: The data highlights that even a minor shift in the fluorine atoms' positions from 2,6 to a hypothetical 2,5 could influence the melting and boiling points. The steric hindrance around the ester group in the 2,6-isomer likely affects its intermolecular interactions compared to the 2,5-isomer. The parent acid, as expected, has a higher boiling point due to hydrogen bonding.

Molecular Structure and Its Implications

The relationship between the parent acid and its methyl ester is a fundamental esterification reaction. The core molecular structure dictates the potential for various synthetic transformations.

Sources

The Strategic Utility of Methyl 4-bromo-2,5-difluorobenzoate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within the arsenal of fluorinated building blocks, Methyl 4-bromo-2,5-difluorobenzoate has emerged as a particularly valuable intermediate. Its trifunctional nature—a reactive bromine atom for cross-coupling reactions, two electron-withdrawing fluorine atoms to modulate the reactivity and properties of the benzene ring, and a methyl ester for further derivatization—positions it as a versatile tool for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

The chemical structure of this compound features a benzene ring substituted with a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions, and a methoxycarbonyl group at the 1-position. This substitution pattern imparts a unique combination of steric and electronic features that are instrumental in its synthetic utility.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrF₂O₂ | N/A |

| Molecular Weight | 251.03 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not widely reported, but expected to be a low-melting solid | N/A |

| CAS Number | 1193162-21-8 | N/A |

The presence of two fluorine atoms significantly lowers the pKa of the corresponding carboxylic acid, influencing the reactivity of the adjacent ester group. The bromine atom at the para-position is sterically accessible and electronically activated for a variety of coupling reactions.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of its precursor, 4-bromo-2,5-difluorobenzoic acid.

Step 1: Synthesis of 4-bromo-2,5-difluorobenzoic acid

The synthesis of the carboxylic acid precursor is well-documented and generally proceeds via a lithium-halogen exchange followed by carboxylation.[1]

Experimental Protocol:

-

A solution of 1,4-dibromo-2,5-difluorobenzene in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the reaction mixture is stirred for a designated period to facilitate the lithium-halogen exchange.

-

Solid carbon dioxide (dry ice) is then added to the reaction mixture, which is allowed to warm to room temperature.

-

An acidic workup is performed to protonate the carboxylate and yield 4-bromo-2,5-difluorobenzoic acid.

Step 2: Esterification to this compound

The final step involves the esterification of the carboxylic acid. A common and efficient method for this transformation is the use of thionyl chloride to form the acyl chloride in situ, followed by the addition of methanol.

Experimental Protocol:

-

To a solution of 4-bromo-2,5-difluorobenzoic acid, an excess of thionyl chloride is added.

-

The reaction mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

Anhydrous methanol is carefully added to the residue, and the mixture is stirred to complete the esterification.

-

The crude product is then purified, typically by distillation or chromatography, to yield pure this compound.

Spectroscopic Characterization

While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, data for closely related analogs and information from commercial suppliers provide a strong basis for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons, with couplings to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR will show a signal for the methyl carbon around 52 ppm and a carbonyl carbon signal around 165 ppm. The aromatic region will be more complex due to C-F coupling, with the carbons directly attached to fluorine exhibiting large one-bond coupling constants.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹, C-O stretching bands, and aromatic C-H and C=C stretching vibrations. The C-F stretching vibrations will appear in the fingerprint region.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around the reactivity of its bromine atom in transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 4-position of the benzene ring.

Case Study: A Building Block for Bioactive Molecules

The strategic placement of the bromo and fluoro substituents makes this molecule an attractive starting material for the synthesis of various therapeutic agents.[2] For instance, its precursor, 4-bromo-2,5-difluorobenzoic acid, is a key intermediate in the preparation of GPR119 agonists, which are under investigation for the treatment of type 2 diabetes and obesity.[3] It is also utilized in the synthesis of selective METTL3 inhibitors for cancer research.[3] The conversion of the carboxylic acid to its methyl ester, this compound, provides a protected form of the acid that is more suitable for certain coupling reactions and can be easily deprotected at a later stage.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in the design and creation of novel therapeutic agents. As the demand for sophisticated fluorinated compounds in medicinal chemistry continues to grow, the strategic importance of intermediates like this compound is set to increase.

References

-

PrepChem. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 6). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

An In-depth Technical Guide to Methyl 4-bromo-2,5-difluorobenzoate: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3][4] Methyl 4-bromo-2,5-difluorobenzoate has emerged as a critical building block in this domain, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and a discussion of its applications, particularly in the context of creating next-generation therapeutics.

Part 1: Core Molecular Profile

This compound is a trifunctional aromatic compound, featuring a methyl ester, a bromine atom, and two fluorine atoms. This specific arrangement of functional groups provides a rich chemical handle for a variety of synthetic transformations.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and use in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1193162-21-8 | [5][6] |

| Molecular Formula | C₈H₅BrF₂O₂ | [6] |

| Molecular Weight | 251.02 g/mol | [5][6] |

| Physical Form | Solid | |

| InChI Key | LDJDOESDQOIIGE-UHFFFAOYSA-N |

Safety & Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[7][8][9]

Part 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-bromo-2,5-difluorobenzoic acid. This two-step approach ensures high purity and yield.

Logical Synthesis Workflow

The overall synthetic strategy involves the initial formation of the carboxylic acid followed by its conversion to the methyl ester. This workflow is a common and reliable method for producing aryl esters.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol details a standard Fischer esterification method, which is a reliable and scalable approach for this transformation. The use of an acid catalyst, such as sulfuric acid, facilitates the reaction between the carboxylic acid and methanol.[10][11]

Materials:

-

4-bromo-2,5-difluorobenzoic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Brine (Saturated Aqueous NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) typically around 3.9 ppm. The aromatic region will display complex splitting patterns for the two aromatic protons due to H-F and H-H coupling.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: Will show two distinct resonances for the two non-equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight (251.02 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Part 3: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Caption: Key cross-coupling reactions utilizing this compound.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used reactions in modern organic synthesis for forming C-C bonds.[12][13][14] this compound is an excellent substrate for this reaction.

Reaction Principle: The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15]

Generic Protocol for Suzuki Coupling:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon or nitrogen several times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heating: Heat the reaction mixture (typically 80-100°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling, the reaction is worked up via extraction and purified by chromatography to yield the biaryl product.

The resulting products, which now incorporate a new carbon-based substituent at the 4-position, are often precursors to highly complex molecules with significant biological activity. The fluorine atoms at positions 2 and 5 remain, continuing to exert their beneficial electronic and metabolic effects on the final molecule.[3][16]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its carefully designed structure provides synthetic chemists with a reliable and versatile platform to access novel, highly functionalized, and fluorinated molecules. By leveraging its reactivity in powerful transformations like the Suzuki coupling, researchers can accelerate the discovery and development of new drugs to address unmet medical needs. The continued use of such sophisticated building blocks will undoubtedly pave the way for the next generation of advanced therapeutics.

References

-

Al-Aboudi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

The Role of Fluorinated Building Blocks in Modern Synthesis. Autechaux. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Methyl 4-bromo-2-fluoro-6-methylbenzoate. PubChem. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. ChemBeamer. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Bratulić, S., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. PrepChem.com. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Thomas, A. A., et al. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. AB481996 | CAS 1193162-21-8 – abcr Gute Chemie [abcr.com]

- 6. halochem.com [halochem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 11. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2,5-difluorobenzoate

Introduction

Methyl 4-bromo-2,5-difluorobenzoate is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions and two electron-withdrawing fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence: the synthesis of the carboxylic acid precursor, 4-bromo-2,5-difluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 4-bromo-2,5-difluorobenzoic acid

The synthesis of the carboxylic acid intermediate is achieved through the regioselective lithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with carbon dioxide (dry ice).[1][2]

Reaction Mechanism: This reaction proceeds via an organolithium intermediate. The strong base, n-butyllithium, selectively abstracts a bromine atom from 1,4-dibromo-2,5-difluorobenzene at low temperatures, forming an aryllithium species. This nucleophilic intermediate then attacks the electrophilic carbon of carbon dioxide. Subsequent acidification protonates the resulting carboxylate to yield the desired carboxylic acid. The low reaction temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

Experimental Protocol: Synthesis of 4-bromo-2,5-difluorobenzoic acid [1][2]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) and anhydrous diethyl ether (90 ml).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) dropwise over approximately 30 minutes, maintaining the internal temperature below -70 °C. The solution will turn yellow.

-

Stirring: Stir the resulting yellow suspension at -78 °C for 2 hours.

-

Carboxylation: Carefully add several small pellets of dry ice to the suspension. The reaction is exothermic, so add the dry ice portion-wise to control the temperature.

-

Warming: Allow the reaction mixture to slowly warm to room temperature as the excess carbon dioxide sublimes (approximately 40 minutes).

-

Acidification: Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (5 x 200 ml).

-

Washing: Combine the organic extracts and wash with water (4 x 100 ml).

-

Purification: Extract the ether solution with a saturated aqueous solution of sodium bicarbonate (3 x 200 ml). Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) to remove any non-acidic impurities.

-

Isolation: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. Extract the product with diethyl ether (3 x 200 ml).

-

Drying and Concentration: Wash the combined organic extracts with water (2 x 200 ml), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-dibromo-2,5-difluorobenzene | 271.89 | 10.22 g | 0.038 |

| n-butyllithium | 64.06 | 27.0 ml (1.39 M) | 0.0375 |

| Diethyl ether | 74.12 | 90 ml | - |

| Carbon dioxide (dry ice) | 44.01 | excess | - |

Table 1: Reagents for the synthesis of 4-bromo-2,5-difluorobenzoic acid.

Overall Synthesis Pathway

Caption: Primary synthesis route to this compound.

Step 2: Esterification of 4-bromo-2,5-difluorobenzoic acid

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the alcohol (methanol) is typically used, and/or the water produced is removed.

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification of 4-bromo-2,5-difluorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzoic acid (e.g., 5.0 g, 21.1 mmol) in an excess of methanol (e.g., 50 ml).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 ml) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (e.g., 100 ml).

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 ml).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) to neutralize the excess acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 50 ml).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-bromo-2,5-difluorobenzoic acid | 237.01 | 5.0 g | 21.1 mmol |

| Methanol | 32.04 | 50 ml | excess |

| Sulfuric Acid (conc.) | 98.08 | 1 ml | catalytic |

Table 2: Reagents for the Fischer esterification.

Alternative Synthesis Pathway: Esterification via Acyl Chloride

An alternative and often faster method for the esterification step involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[3][4][5]

Reaction Mechanism: Esterification with Thionyl Chloride

-

Formation of Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite, which is an excellent leaving group. A chloride ion then displaces the chlorosulfite group to form the highly reactive acyl chloride.[4][5]

-

Nucleophilic Attack by Methanol: The acyl chloride is then reacted with methanol. The lone pair on the oxygen of methanol attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion to form the ester. A base, such as pyridine, is often added to neutralize the HCl generated in the reaction.

This method is advantageous as it is not an equilibrium reaction and often proceeds to completion under milder conditions than Fischer esterification. However, thionyl chloride is a hazardous reagent that must be handled with care.[6][7][8][9][10]

Alternative Esterification Pathway

Caption: Esterification via an acyl chloride intermediate.

Experimental Protocol: Esterification via Acyl Chloride [11]

-

Acyl Chloride Formation: To a solution of 4-bromo-2,5-difluorobenzoic acid (e.g., 2.37 g, 10 mmol) in a suitable solvent like dichloromethane or toluene, add thionyl chloride (e.g., 1.1 ml, 15 mmol). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture at reflux for 1-2 hours.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Esterification: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane and cool the solution in an ice bath. Slowly add methanol (e.g., 1.2 ml, 30 mmol). If a base is used, add pyridine (e.g., 1.2 ml, 15 mmol) dropwise.

-

Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with dichloromethane.

-

Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by column chromatography.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and multiplets for the aromatic protons.[12][13]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with splitting patterns due to carbon-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water.

-

Thionyl Chloride: is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[6][7][8][9][10]

-

Concentrated Sulfuric Acid: is a strong acid and a powerful dehydrating agent. It can cause severe burns.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, when performing these reactions.

Conclusion

This guide has detailed two reliable synthetic pathways for the preparation of this compound. The primary two-step route involving the synthesis of the carboxylic acid precursor followed by Fischer esterification is a robust and widely used method. The alternative esterification via an acyl chloride offers a faster, non-equilibrium-based approach, though it requires the handling of the more hazardous reagent, thionyl chloride. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in research and development.

References

-

Saponification of Esters. Available at: [Link]

-

19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019, December 30). Chemistry LibreTexts. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Available at: [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents.

Sources

- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 2. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. actylislab.com [actylislab.com]

- 11. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-bromo-2,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Halogenated aromatic esters, in particular, serve as versatile building blocks, offering multiple reactive sites for the construction of complex molecular architectures. Methyl 4-bromo-2,5-difluorobenzoate has emerged as a pivotal intermediate, valued for its unique electronic properties and its utility in forging critical carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1193162-21-8 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | LDJDOESDQOIIGE-UHFFFAOYSA-N | |

| Storage | Store at room temperature |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification. The causality behind this experimental choice lies in the robust and high-yielding nature of these well-established reactions.

Synthesis of 4-bromo-2,5-difluorobenzoic acid

The precursor, 4-bromo-2,5-difluorobenzoic acid, is synthesized from 1,4-dibromo-2,5-difluorobenzene via a lithium-halogen exchange followed by carboxylation with dry ice (solid carbon dioxide)[4]. This organometallic approach is highly efficient for the regioselective introduction of the carboxylic acid group.

Experimental Protocol: Synthesis of 4-bromo-2,5-difluorobenzoic acid [4]

-

Reaction Setup: To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in diethyl ether (90 ml) at -78°C under an inert atmosphere, slowly add freshly titrated n-butyl lithium (27.0 ml, 1.39 M in hexanes) over approximately 30 minutes.

-

Lithium-Halogen Exchange: Stir the resulting yellow solution at -78°C for 2 hours, during which a yellow suspension will form.

-

Carboxylation: Add several pellets of dry ice to the suspension. Allow the reaction mixture to warm slowly to room temperature as it degasses (approximately 40 minutes).

-

Work-up and Extraction: Acidify the reaction mixture with a 1 M aqueous solution of hydrochloric acid (500 ml). Extract the product with diethyl ether (5 x 200 ml). The combined organic layers are washed with water (4 x 100 ml) and filtered.

-

Purification: Concentrate the ether solution to approximately 200 ml under reduced pressure. Extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml). Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.

-

Final Isolation: Extract the product with diethyl ether (3 x 200 ml). Wash the combined organic extracts with water (2 x 200 ml), dry over magnesium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid as a pale yellow solid.

Esterification to this compound

The final step involves the esterification of the synthesized carboxylic acid. A common and effective method is Fischer esterification, using methanol in the presence of a strong acid catalyst, or a milder method using thionyl chloride.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for Methyl 4-bromo-2-fluorobenzoate[5])

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0°C.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available from commercial suppliers[6]. Expected signals would include a singlet for the methyl ester protons and two aromatic signals, each exhibiting coupling to the fluorine atoms. |

| ¹³C NMR | Spectral data available from commercial suppliers. Expected signals would include the carbonyl carbon of the ester, the methyl carbon, and distinct aromatic carbons showing carbon-fluorine coupling. |

| IR Spectroscopy | Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the ester group, C-F stretching vibrations, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Applications in Drug Discovery and Development

The strategic placement of the bromo and fluoro substituents on the benzoate ring makes this compound a highly valuable building block in medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates.

Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. 4-Bromo-2,5-difluorobenzoic acid, the precursor to the title compound, is a key intermediate in the synthesis of potent GPR119 agonists[7]. The methyl ester can be readily converted to amides and other derivatives necessary for building the final agonist structures.

Workflow: Role in GPR119 Agonist Synthesis

Caption: Synthetic pathway from this compound to GPR119 agonists.

Development of METTL3 Inhibitors

The enzyme Methyltransferase-like 3 (METTL3) is a key writer of N6-methyladenosine (m6A) RNA modifications and has been implicated in various cancers, making it an attractive therapeutic target[8]. 4-Bromo-2,5-difluorobenzoic acid and its derivatives are utilized in the synthesis of selective METTL3 inhibitors. The unique substitution pattern of the starting material is crucial for achieving the desired binding interactions with the target enzyme.

Logical Relationship: Utility in METTL3 Inhibitor Design

Caption: Contribution of the starting material to the properties of METTL3 inhibitors.

Safety and Handling

General Safety Precautions:

-

Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the quest for novel therapeutics.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Methyl 4-bromo-2,3-difluorobenzoate | 1807244-07-0. A147552. (URL not available)

- 新型双环衍生物.

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. PMC - NIH. [Link]

-

METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. PubMed Central. [Link]

-

Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. [Link]

- This compound | 1193162-21-8. Sigma-Aldrich. (URL not available)

- Methyl 4-bromo-2,5-difluorobenzo

-

1193162-21-8 | this compound. Boroncore. [Link]

-

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | CAS 1193162-18-3. American Elements. [Link]

- 1193162-18-3 | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | Fluorinated Building Blocks. (URL not available)

Sources

- 1. halochem.com [halochem.com]

- 2. 1193162-21-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 1193162-21-8 | this compound | Boroncore [boroncore.com]

- 4. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(1193162-21-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 8. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-bromo-2,5-difluorobenzoate safety and handling

An In-Depth Technical Guide to the Safe Handling of Methyl 4-bromo-2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical synthesis, the pressure to achieve results can be immense. However, the foundational principle of all scientific endeavor is safety. This guide is crafted not as a mere checklist of rules, but as a deep dive into the why behind the safe handling protocols for this compound. As a key building block in modern medicinal chemistry, its proper management is paramount. This document, grounded in the principles of expertise and trustworthiness, aims to empower researchers with the knowledge to handle this compound not just safely, but intelligently.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic ester, a class of compounds widely utilized as intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] Its utility stems from the specific reactivity conferred by the bromine and fluorine substituents on the benzene ring, which allows for a variety of coupling and substitution reactions.[3]

While a specific, comprehensive toxicological profile for this compound is not extensively published, a robust risk assessment can be constructed by examining data from structurally analogous compounds. The primary hazards associated with this and similar halogenated benzoates are well-documented and require stringent control measures.

Key Identifier Table

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| CAS Number | 28314-81-0 |

| Appearance | Typically a white to off-white or light yellow solid/powder.[4] |

Globally Harmonized System (GHS) Hazard Classification (Inferred)

Based on data from closely related compounds, the following GHS classifications are anticipated.[5][6][7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, ensuring that reliance is not placed solely on personal protective equipment (PPE). Each step in the hierarchy serves to validate the safety of the overall process.

Fig. 1: Hierarchy of Controls Workflow

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9]

-

Causality: The compound is classified as a respiratory irritant and may be harmful if inhaled.[6][8] As a powder or fine crystalline solid, it can easily become airborne during transfer and weighing. A fume hood maintains a negative pressure, drawing airborne particles and vapors away from the user's breathing zone, thus preventing inhalation exposure.[10] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][11][12]

Administrative Controls: Standardizing Safety

These controls are critical for ensuring that safe practices are consistently followed.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound must be available. This includes weighing, reaction setup, workup, and purification.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work. This training should be documented.

-

Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's CHP.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms and statements.[13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9][10] A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[10]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but one should always consult a glove compatibility chart for the specific solvent being used. Gloves must be inspected before use and removed properly to avoid skin contact.[14] Contaminated gloves should be disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with appropriate cartridges should be used.[14][15]

Step-by-Step Handling and Storage Protocols

Trustworthiness in a protocol is achieved when the steps inherently mitigate the identified risks.

Protocol for Weighing and Transfer

-

Preparation: Don personal protective equipment (lab coat, goggles, gloves). Ensure the chemical fume hood is on and functioning correctly.

-

Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.[13]

-

Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Do not weigh on an open bench.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid generating dust. If transferring to a flask containing solvent, add the solid slowly to prevent splashing.

-

Post-Transfer: Securely close the source container.[10][13] Decontaminate the spatula and any other equipment used.

-

Cleanup: Wipe down the work surface with an appropriate solvent. Dispose of the absorbent liner and any contaminated wipes as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9][12][13]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[10][11][16]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10][11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][17][18] The compound may decompose in the presence of strong acids or bases.[2][18]

-

Conditions to Avoid: Protect from heat, open flames, and sparks.[9]

Emergency Response Workflow

In the event of an emergency, a clear and logical response is critical. The following workflow outlines the necessary actions for various scenarios.

Fig. 2: Emergency Response Flowchart

Accidental Release Measures

-

Minor Spills: For small quantities, ensure proper PPE is worn. Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[10][13] Sweep up the material, place it into a suitable, labeled container for disposal, and decontaminate the area.[11][14]

-

Major Spills: Evacuate the immediate area and alert nearby personnel.[13][17] Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[12][16]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12][15][16] Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[12][15][16] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[15][16] Seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[15][16]

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[9][17] Firefighters should wear self-contained breathing apparatus (SCBA).[12][15]

Waste Disposal and Decontamination

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[11]

-

Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, wipes, absorbent) in a designated hazardous waste container.[12] This waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9][11] Do not allow the material to enter drains or water courses.[9]

-

Decontamination: All glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

References

-

Chemsrc. (2024). Methyl 4-bromo-2,6-difluorobenzoate MSDS. Chemsrc. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

-

Benedict, J. B., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

-

Chemical Synthesis. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Chemical Synthesis. [Link]

-

Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1244642-70-3 | Methyl 3-bromo-4,5-difluorobenzoate. Arctom Scientific. [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 2. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 3. Page loading... [guidechem.com]

- 4. Methyl 4-Bromo-2-fluorobenzoate | 179232-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

- 10. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. csnvchem.com [csnvchem.com]

Spectroscopic Characterization of Methyl 4-bromo-2,5-difluorobenzoate: A Technical Guide

Introduction

Methyl 4-bromo-2,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the bromo and fluoro substituents on the benzene ring, which can influence reaction pathways and the physicochemical properties of resulting molecules. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A Note on the Data: As of the writing of this guide, publicly accessible, experimentally verified spectroscopic data for this compound (CAS No. 1193162-21-8) is limited.[1][2][3][4][5] Consequently, this document presents a predictive analysis based on established principles of spectroscopic theory and comparative data from analogous structures. The provided spectral data should be considered as estimations to be verified against experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6][7][8][9][10] For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern of the aromatic ring and the methyl ester group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronegativity and spatial arrangement of the fluorine and bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | ~ 8-9 (JH-F), ~ 2-3 (JH-H) | Aromatic H (position 6) |

| ~ 7.2 - 7.4 | Doublet of doublets (dd) | ~ 8-9 (JH-F), ~ 2-3 (JH-H) | Aromatic H (position 3) |

| ~ 3.9 | Singlet (s) | N/A | -OCH₃ |

Causality Behind Predictions:

-

Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at position 6 is deshielded due to the adjacent electron-withdrawing ester group and the fluorine at position 5. The proton at position 3 is influenced by the fluorine at position 2 and the bromine at position 4. Both protons will appear as doublet of doublets due to coupling with each other (ortho-coupling, smaller J value) and with the adjacent fluorine atom (larger J value).

-

Methyl Protons: The three protons of the methyl ester group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic for methyl esters.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the carbon-fluorine and carbon-bromine bonds.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C=O (ester) |

| ~ 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | C-F (position 2) |

| ~ 153 - 158 (d, ¹JC-F ≈ 240-250 Hz) | C-F (position 5) |

| ~ 125 - 130 | C-Br (position 4) |

| ~ 120 - 125 | C-H (position 6) |

| ~ 115 - 120 | C-H (position 3) |

| ~ 110 - 115 | C-COOCH₃ (position 1) |

| ~ 52 - 54 | -OCH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected in the typical downfield region for esters.

-

Fluorinated Carbons: The carbons directly bonded to fluorine will exhibit large coupling constants (¹JC-F) and will be significantly shifted downfield.

-

Brominated Carbon: The carbon attached to bromine will be shifted downfield compared to an unsubstituted carbon. The effect of halogens on carbon chemical shifts is well-documented.[10]

-

Methyl Carbon: The methyl carbon of the ester group will appear in the typical upfield region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Diagram of NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy